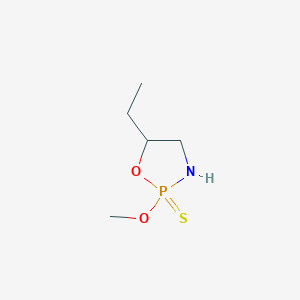
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is an organophosphorus compound characterized by its unique structure, which includes an oxazaphospholidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of ethylamine with phosphorus pentasulfide in the presence of methanol. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Oxazaphospholidine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-oxide: Similar structure but with an oxide group instead of a thione group.
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110503-37-2 |
|---|---|
Fórmula molecular |
C5H12NO2PS |
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
5-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-6-9(10,7-2)8-5/h5H,3-4H2,1-2H3,(H,6,10) |
Clave InChI |
VWGNDPLOJFYOCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNP(=S)(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
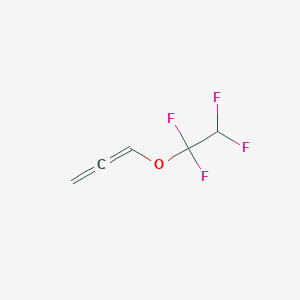
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
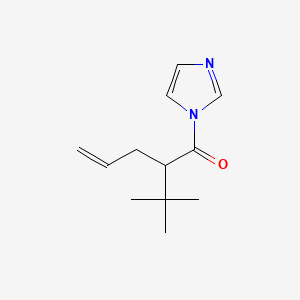
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


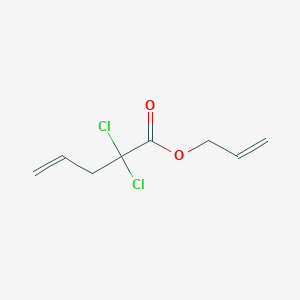
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
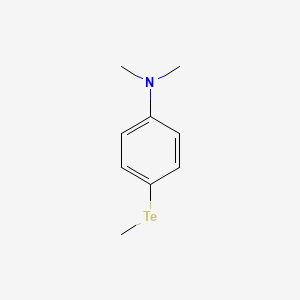
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
